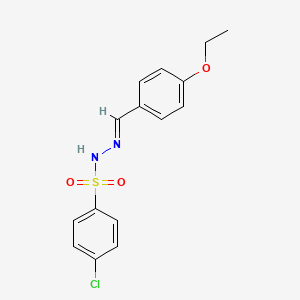

4-chloro-N'-(4-ethoxybenzylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 4-chloro-N'-(4-ethoxybenzylidene)benzenesulfonohydrazide involves condensation reactions typical for hydrazides and aldehydes. For example, derivatives of benzylidene-4-hydroxybenzohydrazide, including chloro and bromo derivatives, are synthesized through condensation, indicating a similar synthetic route may be applicable for the target compound. These processes often involve reacting the appropriate aldehyde with a hydrazide in the presence of a solvent like methanol or ethanol, under reflux conditions to achieve the desired Schiff base linkage (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Scientific Research Applications

Structural Analysis and Molecular Interactions

- Studies have investigated the crystal structures of related compounds to 4-chloro-N'-(4-ethoxybenzylidene)benzenesulfonohydrazide , highlighting the impact of substituents on structural parameters and molecular interactions. For example, the analysis of 4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide and its nitro-substituted variant revealed differences in their Hirshfeld surfaces, with distinct contributions from hydrogen and oxygen contacts indicative of their molecular interaction patterns (Salian, Foro, & Gowda, 2018).

Synthesis and Characterization

- Research on the synthesis and characterization of similar compounds has provided insights into their chemical properties and potential applications. One study detailed the synthesis, structural characterization, and theoretical studies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide, exploring its conformational landscape and electronic properties through Density Functional Theory (DFT) and spectroscopic techniques (Aslan & Aydin, 2021).

Potential for Sensor Development

- Novel compounds derived from 4-chloro-N'-(4-ethoxybenzylidene)benzenesulfonohydrazide have been explored for their utility in sensor development, particularly for detecting metal ions in environmental samples. A study described the preparation of a novel compound for chromium ion detection, demonstrating its effectiveness as a selective sensor and its potential applications in monitoring environmental pollutants (Hussain et al., 2020).

Antimicrobial and Antifungal Screening

- Compounds structurally related to 4-chloro-N'-(4-ethoxybenzylidene)benzenesulfonohydrazide have been synthesized and tested for antimicrobial and antifungal activities. For instance, a series of novel azetidin-2-ones showed potent antifungal activity against Aspergillus niger and Aspergillus flavus, indicating the relevance of such compounds in developing new antimicrobial agents (Gupta & Halve, 2015).

properties

IUPAC Name |

4-chloro-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-2-21-14-7-3-12(4-8-14)11-17-18-22(19,20)15-9-5-13(16)6-10-15/h3-11,18H,2H2,1H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAXKFRCZPIKNB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)